molecular formula C19H19N3O3S B10993023 2-cycloheptyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

2-cycloheptyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B10993023
M. Wt: 369.4 g/mol
InChI Key: NCBSCHMNGIUQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cycloheptyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cycloheptyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. The key steps may include:

  • Formation of the isoindole core through cyclization reactions.
  • Introduction of the thiazole ring via condensation reactions.
  • Attachment of the cycloheptyl group through alkylation or acylation reactions.
  • Final coupling to form the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the isoindole core.

    Reduction: Reduction reactions could target the carbonyl groups within the compound.

    Substitution: Various substitution reactions can occur, especially at the thiazole ring or the cycloheptyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: Lacks the thiazole ring.

    N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide: Lacks the cycloheptyl group.

    2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole: Lacks both the thiazole ring and the carboxamide group.

Uniqueness

The presence of both the thiazole ring and the cycloheptyl group in 2-cycloheptyl-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide may confer unique biological properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

2-cycloheptyl-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide

InChI

InChI=1S/C19H19N3O3S/c23-16(21-19-20-9-10-26-19)12-7-8-14-15(11-12)18(25)22(17(14)24)13-5-3-1-2-4-6-13/h7-11,13H,1-6H2,(H,20,21,23)

InChI Key

NCBSCHMNGIUQPH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.